![molecular formula C19H19NO4S2 B2796282 Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932464-37-4](/img/structure/B2796282.png)

Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

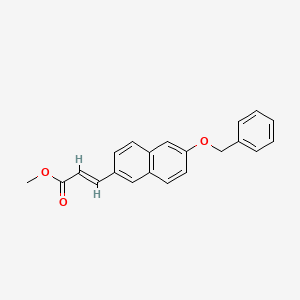

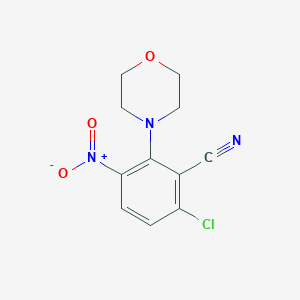

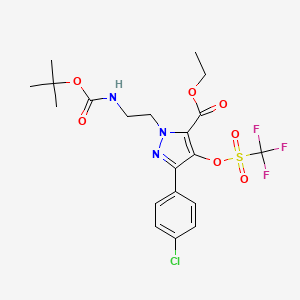

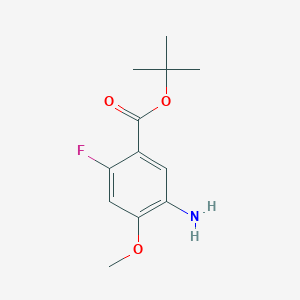

Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C19H19NO4S2 . It has an average mass of 389.488 Da and a monoisotopic mass of 389.075562 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis

The molecular structure of Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate consists of a benzothiophene ring sulfamoylated at the 3-position and carboxylated at the 2-position . The sulfamoyl group is further substituted with a 2,3-dimethylphenyl group .Chemical Reactions Analysis

Reactions at the benzylic position are common in compounds similar to Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate . These can include free radical bromination, nucleophilic substitution, and oxidation . Additionally, protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis

Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has a molecular formula of C19H19NO4S2, an average mass of 389.488 Da, and a monoisotopic mass of 389.075562 Da .Scientific Research Applications

Synthetic Utility and Chemical Reactions

- Ethyl 3-amino-4-dimethylamino-benzothiophene-2-carboxylate was involved in reactions yielding tricyclic compounds due to an unexpected rearrangement during an azo-coupling procedure, suggesting its role in facilitating complex chemical transformations (Klimas et al., 2016).

- The synthesis of heterocyclic disperse dyes incorporating thiophene moieties for dyeing polyester fibers demonstrated the chemical versatility and application of similar ethyl thiophene carboxylate derivatives in material sciences (Iyun et al., 2015).

- Ethyl thiophene carboxylates have been used as intermediates in synthesizing aminothiophenes, which were then diazotized and coupled with various N-phenylmaleimides, showing the synthetic utility of such compounds in developing new monoazo disperse dyes with significant application in textile industry (Iyun et al., 2015).

Potential Biological Activities

- Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives have been studied for their potential antimicrobial and anti-inflammatory properties, indicating the biological relevance of thiophene derivatives in pharmaceutical research (Narayana et al., 2006).

- A series of new thieno[2,3-d]pyrimidines synthesized from ethyl 2-amino-5-ethylthiophene-3-carboxylate showed excellent inhibitory activities against certain plant pests, suggesting their potential utility in agricultural applications (Wang et al., 2010).

Molecular Structure and Characterization

- Studies on the molecular structure and spectral analyses of ethyl derivatives highlighted their role in understanding the chemical behavior and properties of such compounds, further emphasizing their significance in chemical research and potential industrial applications (Singh et al., 2013).

Mechanism of Action

properties

IUPAC Name |

ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(14-9-5-6-11-16(14)25-17)26(22,23)20-15-10-7-8-12(2)13(15)3/h5-11,20H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQNCTBZEMWNKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2796200.png)

![ethyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2796203.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2796208.png)

![1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride](/img/structure/B2796209.png)

![N-(1-cyano-1-methylethyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}-N-methylacetamide](/img/structure/B2796211.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2796215.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2796217.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2796219.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2796221.png)

![N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide](/img/structure/B2796222.png)